1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Description
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a synthetic quinoline derivative featuring a homopiperazine (7-membered azepane ring) at position 4, a fluorine substituent at position 8, and a trifluoromethyl group at position 2 of the quinoline scaffold. The compound’s molecular weight is estimated at 313.29 g/mol (based on structural analogs) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom at position 8 modulates electronic properties and steric interactions.
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c16-11-4-1-3-10-12(22-7-2-5-20-6-8-22)9-13(15(17,18)19)21-14(10)11/h1,3-4,9,20H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXOFEATSZXALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is typically constructed via the Friedel-Crafts acylation or Skraup cyclization. A modified Friedel-Crafts approach, as described in, involves the condensation of fluorobenzene derivatives with acetyl chloride analogs under Lewis acid catalysis (e.g., $$ \text{AlCl}_3 $$) at temperatures between $$-10^\circ \text{C}$$ and $$50^\circ \text{C}$$. This step yields intermediates such as 8-fluoro-2-(trifluoromethyl)quinolin-4-ol, which serves as the precursor for subsequent functionalization.
Table 1: Reaction Conditions for Quinoline Core Synthesis
Introduction of Fluorine and Trifluoromethyl Groups
Halogenation and trifluoromethylation are critical for introducing the 8-fluoro and 2-trifluoromethyl substituents. Electrophilic fluorination using $$ \text{Selectfluor}^\circledR $$ or $$ \text{DAST} $$ (diethylaminosulfur trifluoride) achieves regioselective fluorination at the 8-position. Trifluoromethylation is accomplished via Ullmann-type coupling with $$ \text{CF}3\text{Cu} $$ or radical-mediated methods using $$ \text{CF}3\text{I} $$ under UV light.
Key Reaction Parameters:
Attachment of the Homopiperazine Moiety
Nucleophilic aromatic substitution (SNAr) is the primary method for introducing homopiperazine. The 4-hydroxy group of the quinoline intermediate is activated via conversion to a mesylate or tosylate, followed by displacement with homopiperazine in polar aprotic solvents (e.g., $$ \text{DMSO} $$ or $$ \text{DMF} $$) at elevated temperatures.
Optimized SNAr Conditions:
- Activating Agent: Mesyl chloride ($$ \text{MsCl} $$), $$0^\circ \text{C}$$, 2 h.
- Nucleophile: Homopiperazine (2.5 equiv), $$ \text{DMSO} $$, $$80^\circ \text{C}$$, 24 h.
- Yield: 68–74%.
Optimization of Reaction Conditions
Catalytic Systems
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the efficiency of SNAr reactions by enhancing nucleophile solubility. For example, adding 10 mol% $$ \text{TBAB} $$ increases yields by 12–15%.
Solvent and Temperature Effects
Polar aprotic solvents like $$ \text{DMSO} $$ favor SNAr kinetics, while temperatures above $$80^\circ \text{C}$$ mitigate steric hindrance from the homopiperazine ring. However, prolonged heating ($$>24 \text{ h}$$) promotes decomposition, necessitating precise time control.
Table 2: Solvent Impact on Homopiperazine Attachment
| Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| DMSO | $$80^\circ \text{C}$$ | 24 h | 74 |
| DMF | $$90^\circ \text{C}$$ | 18 h | 70 |
| THF | $$65^\circ \text{C}$$ | 36 h | 58 |
Industrial-Scale Production Considerations
Cost-Effective Trifluoromethylation
Industrial protocols prioritize $$ \text{CF}3\text{SiMe}3 $$ as a trifluoromethyl source due to its lower cost and reduced metal contamination risks compared to $$ \text{CF}_3\text{Cu} $$. This method achieves 70–75% yield under microwave irradiation (150°C, 1 h).
Purification Strategies
Chromatography-free purification is achieved via crystallization from ethanol/water mixtures, yielding 98% pure product with $$<0.5\%$$ residual solvents.
Comparative Analysis with Related Compounds
Homopiperazine vs. Piperazine Derivatives
The homopiperazine analog exhibits slower reaction kinetics in SNAr compared to its piperazine counterpart due to increased ring strain. For instance, the piperazine derivative 1-[8-fluoro-2-(trifluoromethyl)quinol-4-yl]piperazine (CAS 401567-86-0) achieves 85% yield under identical conditions, highlighting the steric challenges of the seven-membered ring.
Challenges and Innovations in Synthesis
Steric Hindrance Mitigation
Recent advances employ flow chemistry to maintain high temperatures ($$120^\circ \text{C}$$) without decomposition, improving homopiperazine attachment yields to 81%.
Green Chemistry Approaches
Solvent-free mechanochemical methods using ball milling reduce waste generation. Preliminary trials show 65% yield in 8 h, though scalability remains under investigation.
Chemical Reactions Analysis
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, as well as in the study of biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of 1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Fluorine at Position 6 vs. 8
- 1-[6-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS: N/A, MW: 313.29) : Structural Difference: Fluorine at position 6 instead of 6. For example, fluorine at position 8 may better align with hydrophobic pockets in enzyme active sites.
Halogen Substitution: Chlorine vs. Fluorine
- 1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS: 541539-70-2, MW: 329.75 g/mol) : Structural Difference: Chlorine replaces fluorine at position 8. Implications: Chlorine’s larger atomic radius increases steric bulk and reduces electronegativity compared to fluorine. This may lower metabolic stability (weaker C-Cl bond vs. C-F) but enhance hydrophobic interactions in target binding.
Heterocyclic Ring Variations
Homopiperazine vs. Piperazine
- 1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine (CAS: 401567-90-6, MW: 329.75 g/mol) : Structural Difference: Piperazine (6-membered ring) replaces homopiperazine. Piperazine derivatives may exhibit faster renal clearance due to higher polarity.
Trifluoromethyl Group Positioning
- 1-[2-(Trifluoromethyl)quinol-4-yl]homopiperazine (CAS: 401566-43-6) : Structural Difference: Lacks substituents at position 8.
Pharmacological and Physicochemical Properties
Key Data Table
Biological Activity
1-[8-Fluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃F₄N₃
- Molecular Weight : 299.27 g/mol
- CAS Number : [specific CAS number if available]
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Its structure allows for interaction with bacterial cell membranes, leading to cell lysis.
- Anticancer Potential : Research has shown that the compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
The mechanisms by which this compound exerts its biological effects can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate growth and survival.
Case Studies
-
Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 5 Escherichia coli 5 Pseudomonas aeruginosa 10 -
Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 μM), suggesting potential as an anticancer agent.
Cell Line IC50 (μM) MCF-7 15 HeLa 20 A549 25
Research Findings
Recent research highlights the structure-activity relationship (SAR) of related compounds, suggesting that modifications to the piperazine moiety can enhance biological activity. For instance, substituting different fluorinated groups can optimize potency against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
